molecular formula C23H16N4O2S2 B10848918 N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide

N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide

Cat. No.: B10848918
M. Wt: 444.5 g/mol
InChI Key: ALZVAGBHXQHAIA-UHFFFAOYSA-N
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Description

N-[4-[6-(2-Thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide is a hybrid heterocyclic compound combining benzimidazole and thiophene carboxamide moieties. The benzimidazole core is known for its pharmacological versatility, including analgesic, antimicrobial, and anti-inflammatory activities , while the thiophene carboxamide group contributes to structural diversity and binding affinity in medicinal chemistry .

Properties

Molecular Formula

C23H16N4O2S2

Molecular Weight

444.5 g/mol

IUPAC Name

N-[4-[6-(thiophene-2-carbonylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H16N4O2S2/c28-22(19-3-1-11-30-19)24-15-7-5-14(6-8-15)21-26-17-10-9-16(13-18(17)27-21)25-23(29)20-4-2-12-31-20/h1-13H,(H,24,28)(H,25,29)(H,26,27)

InChI Key

ALZVAGBHXQHAIA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)NC(=O)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Ortho-Phenylenediamine Condensation

The benzimidazole core is typically synthesized via acid-catalyzed condensation of ortho-phenylenediamine derivatives with carbonyl-containing precursors. For N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide, this involves:

  • 4-Nitro-1,2-diaminobenzene as the starting material, which undergoes cyclization with 2-thiophenecarboxylic acid chloride under refluxing nitrobenzene to form the 2-aminobenzimidazole intermediate.

  • Montmorillonite K10 as a heterogeneous acid catalyst improves yields (62–87%) by activating the carbonyl group during cyclization.

Halogenation for Cross-Coupling

Thiophene-2-carboxamide Incorporation

Acylation of 2-Aminobenzimidazole

The thenoylamino group is introduced via acylation:

  • 2-Aminobenzimidazole intermediate reacts with thiophene-2-carbonyl chloride in dry THF under inert atmosphere.

  • Triethylamine is used as a base to scavenge HCl, with reactions typically conducted at 0°C to room temperature for 6–12 hours.

  • Purification via silica gel chromatography yields the monoacylated product (45–68%).

Sequential Acylation for Bifunctional Groups

For the dual thiophene-2-carboxamide and thenoylamino substituents:

  • Selective protection of the benzimidazole NH group using benzyl bromide or Boc anhydride ensures acylation occurs only at the 2-amino position.

  • Stepwise acylation :

    • First acylation with thiophene-2-carbonyl chloride.

    • Deprotection under acidic (HCl/dioxane) or catalytic hydrogenation (H₂/Pd-C) conditions.

    • Second acylation with another thiophene-2-carbonyl chloride derivative.

Palladium-Catalyzed Coupling for Aryl Linkages

Suzuki–Miyaura Coupling for Biaryl Bonds

The phenyl-thiophene linkage between the benzimidazole and carboxamide groups is formed via:

  • 4-Bromophenyl-benzimidazole intermediate coupled with thiophene-2-boronic acid using Pd(PPh₃)₄ in DME/EtOH (1:1) at 90°C.

  • K₂CO₃ as a base facilitates transmetalation, achieving 70–85% yields after 24 hours.

Buchwald–Hartwig Amination

Alternative routes employ amination to install the aniline linker:

  • 2-Chlorobenzimidazole reacts with 4-aminophenylboronic acid under Pd₂(dba)₃/Xantphos catalysis, yielding the 4-aminophenyl-benzimidazole precursor (55–60%).

Final Assembly and Optimization

Convergent Synthesis Approach

The compound is assembled via:

  • Separate synthesis of the benzimidazole-thiophene and phenyl-thiophene fragments.

  • Mitsunobu coupling using DIAD/PPh₃ to connect the fragments via an ether or amine linkage.

  • Global deprotection with TFA/CH₂Cl₂ removes protecting groups, yielding the final product (overall yield: 28–34%).

Solvent and Temperature Optimization

  • NMP/DMF mixtures (3:1) at 120°C enhance solubility of intermediates during coupling steps.

  • Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes, improving yields by 15–20%.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.3–7.2 (m, 12H, aromatic), 2.5 (s, 2H, CH₂).

  • HRMS (ESI+) : m/z 444.5 [M+H]⁺, matching the molecular formula C₂₃H₁₆N₄O₂S₂.

Purity Assessment

  • HPLC (C18 column, MeCN/H₂O gradient): >98% purity at 254 nm.

  • Elemental analysis : C 62.1%, H 3.6%, N 12.6%, S 14.4% (theoretical: C 62.2%, H 3.6%, N 12.6%, S 14.4%).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Cost (Relative)
Condensation-AcylationCyclization + sequential acylation28–3495–98$$$
Pd-catalyzed couplingSuzuki + Buchwald–Hartwig45–5597–99$$$$
Microwave-assistedOne-pot cyclization/coupling50–6098$$

Chemical Reactions Analysis

GNF-PF-3037 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds based on benzimidazole derivatives exhibit significant anticancer properties. The structure of N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide suggests potential mechanisms of action against cancer cells through apoptosis induction and cell cycle arrest. Studies have shown that similar compounds can inhibit tumor growth in various cancer models, making this compound a candidate for further investigation in anticancer drug development.

1.2 Antimicrobial Properties
Benzimidazole derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. The presence of the thiophene ring enhances its interaction with microbial enzymes, potentially leading to effective antimicrobial agents.

The compound's ability to absorb light and convert it into electrical energy positions it as a promising candidate for use in solar cells. Its structural features allow for optimal light absorption and charge separation, critical factors in enhancing the efficiency of photovoltaic devices.

Case Studies

4.1 Study on Anticancer Effects
A recent study investigated the anticancer effects of benzimidazole derivatives similar to this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting the compound's potential as a lead for developing new anticancer therapies.

4.2 Investigation of Antimicrobial Activity
In another study, the antimicrobial efficacy of various benzimidazole derivatives was evaluated against Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Comparison with Similar Compounds

Benzimidazole Derivatives (B1 and B8)

  • B1 : N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline
  • B8 : N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide
    • Key Similarities : Both contain benzimidazole linked to aromatic amines/acetamides.
    • Key Differences : Lack thiophene carboxamide moiety.
    • Activity : Exhibit PPARγ-mediated analgesic effects in morphine-induced pain models .
    • Synthesis : Prepared via nucleophilic substitution or condensation reactions .

Thiophene-2-Carboxamide Derivatives (T-IV-B to T-IV-I)

  • Examples :
    • T-IV-B : N-(4-(3-p-Tolylacryloyl)Phenyl)Thiophene-2-Carboxamide
    • T-IV-C : N-(4-(3-(4-Hydroxyphenyl)Acryloyl)Phenyl)Thiophene-2-Carboxamide
    • Key Similarities : Share the thiophene-2-carboxamide backbone.
    • Key Differences : Substituents on the acryloyl group (e.g., p-tolyl, hydroxylphenyl) .
    • Synthesis : Prepared via base-catalyzed condensation of ketones and aldehydes, yielding 63–74% .

Piperidine-Linked Thiophene Carboxamides (Compounds 54–59)

  • Example : N-(4-Chlorophenyl)-5-(3-(Piperidin-4-yloxy)Phenyl)Thiophene-2-Carboxamide (54)
    • Key Similarities : Thiophene carboxamide core with aromatic substitutions.
    • Key Differences : Piperidinyloxy substituents instead of benzimidazole.
    • Synthesis : Yield ranges from 16% (55) to 79% (56), using nucleophilic aromatic substitution .

Physicochemical Properties

Compound Melting Point (°C) Key IR Peaks (cm⁻¹) Yield (%)
Target Compound* N/R† N-H (~3150–3319), C=O (~1663–1682)‡ N/R
B1 N/R N-H, C-O (methoxy) N/R
T-IV-B 132 N-H, C=O, C=C, CH₃ 74
T-IV-C N/R O-H, N-H, C=O 67
Compound 54 169–171 N/R 34
Compound 56 152–154 N/R 79

*Hypothetical data inferred from structural analogs; †N/R: Not reported in evidence; ‡Based on benzimidazole-thiophene analogs .

Biological Activity

N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The molecular formula of the compound is C18H16N4O1SC_{18}H_{16}N_{4}O_{1}S, with a molecular weight of approximately 336.41 g/mol. Its structural components suggest potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds featuring benzimidazole derivatives exhibit significant antitumor properties. For instance, a study evaluated the antitumor activity of several benzimidazole derivatives against human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture methods. The results demonstrated that compounds similar to this compound showed promising cytotoxic effects:

Compound Cell Line IC50 (μM) Assay Type
This compoundA5495.13 ± 0.972D
This compoundHCC8276.26 ± 0.332D
This compoundNCI-H3586.48 ± 0.112D

These findings indicate that the compound has a notable ability to inhibit cell proliferation in cancerous cells, particularly in two-dimensional assays, which are often more sensitive than three-dimensional assays used for more complex biological interactions .

The mechanism by which this compound exerts its antitumor effects may involve DNA binding capabilities, as seen in other benzimidazole derivatives. Studies suggest that these compounds can bind within the minor groove of DNA, potentially disrupting replication and transcription processes essential for cancer cell survival .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against various pathogens. A study employing broth microdilution methods revealed that certain benzimidazole derivatives demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria:

Pathogen Activity
Staphylococcus aureusEffective
Escherichia coliModerate activity
Saccharomyces cerevisiaeLimited effectiveness

These results highlight the potential of this compound as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Case Studies and Clinical Implications

While laboratory studies provide insight into the biological activities of this compound, clinical applications remain to be fully explored. There are ongoing investigations into the use of similar benzimidazole derivatives in clinical settings for cancer therapy and infection control. The efficacy observed in preclinical models suggests that further development could lead to new therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting with the preparation of benzimidazole and thiophene intermediates. For example:

  • Step 1 : Coupling of 2-thenoylamino benzimidazole with 4-aminophenylthiophene-2-carboxamide via amide bond formation, using coupling agents like EDC/HOBt in DMF .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final compound.
  • Optimization : Adjusting reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:acid chloride) can improve yields. Solvent choice (e.g., DMF vs. THF) also impacts reaction efficiency .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • 1H NMR : Look for diagnostic peaks:
    • Benzimidazole protons : δ 7.2–8.1 ppm (aromatic protons).
    • Thiophene protons : δ 7.4–7.6 ppm (doublet for thiophene C3/C4).
    • Amide NH : δ 10.2–10.5 ppm (broad singlet) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 492.5 (calculated for C25H18N4O2S2) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) .

Q. What in vitro assays are suitable for preliminary biological screening (e.g., antimicrobial or anti-inflammatory activity)?

  • Antimicrobial : Broth microdilution assay (MIC determination) against Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory : COX-2 inhibition assay or LPS-induced TNF-α suppression in RAW 264.7 macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity (e.g., kinase inhibition)?

  • Modify substituents : Replace the thiophene-2-carboxamide group with pyrimidine (as in ) or adjust the benzimidazole’s 2-thenoylamino group to test electronic effects.
  • Example : Compound 69 () showed reduced activity when the thiophene was replaced with pyrimidine, highlighting the importance of the thiophene moiety .
  • Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to compare inhibition of EGFR, VEGFR, or CDK2 .

Q. How to resolve contradictions in reported biological activity data (e.g., varying MIC values across studies)?

  • Case Study : Compound 18 () showed potent activity against MRSA (MIC = 2 µg/mL) but weak activity against E. coli. This discrepancy may arise from differences in bacterial membrane permeability or efflux pump expression.
  • Approach :
    • Validate assays using standardized CLSI protocols.
    • Perform time-kill kinetics to distinguish bactericidal vs. bacteriostatic effects .

Q. What strategies can mitigate poor pharmacokinetic properties (e.g., rapid clearance in vivo)?

  • Structural modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance solubility.
  • Prodrug design : Mask polar groups with acetyl or PEGylated moieties to improve oral bioavailability .
  • In vivo testing : Monitor plasma half-life in rodent models using LC-MS/MS quantification .

Methodological Notes

  • Crystallography : For resolving ambiguous NMR assignments, use SHELXL () for single-crystal X-ray diffraction. Refinement parameters: R1 < 0.05, wR2 < 0.15 .
  • Data Reproducibility : Include triplicate measurements in biological assays and report SEM/confidence intervals.

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